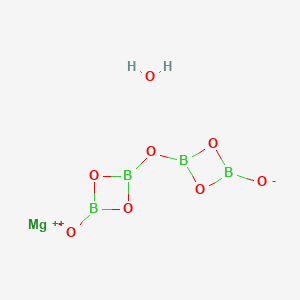
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN) under controlled conditions. The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile, leading to the substitution of three carbonyl (CO) ligands with acetonitrile ligands .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The process involves careful control of temperature and reaction conditions to ensure the purity and yield of the compound .
化学反応の分析
Types of Reactions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the molybdenum center undergoes changes in oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions typically occur under mild heating or at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: The major products are new molybdenum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific redox conditions but may include molybdenum oxides or reduced molybdenum species.
科学的研究の応用
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM has a wide range of applications in scientific research:
作用機序
The mechanism of action of TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM involves its ability to coordinate with various substrates through its molybdenum center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The acetonitrile and carbonyl ligands play a crucial role in stabilizing the molybdenum center and enabling its reactivity .
類似化合物との比較
Similar Compounds
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM: Mo(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLTUNGSTEN: W(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLCARBON: C(NCCH3)3(CO)3
Uniqueness
This compound is unique due to its specific coordination environment around the molybdenum center, which imparts distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
特性
CAS番号 |
15038-48-9 |
|---|---|
分子式 |
C9H9MoN3O3 |
分子量 |
303.13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



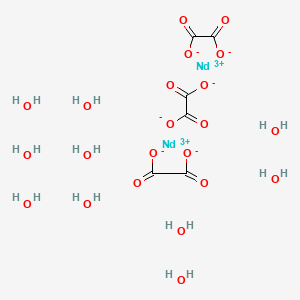
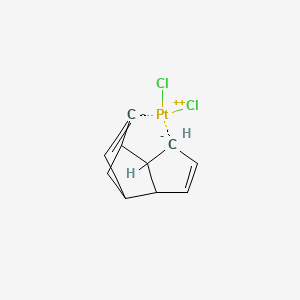
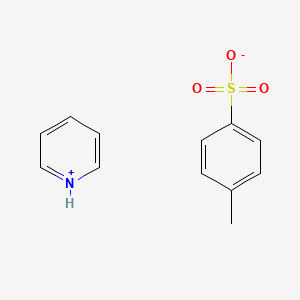
methyl}diazene](/img/structure/B1143524.png)
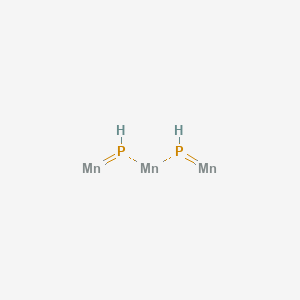
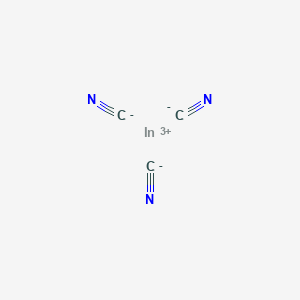
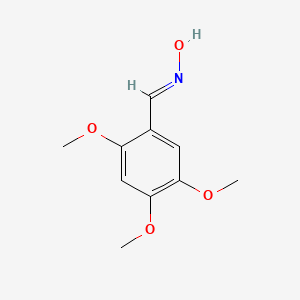
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
